An In-Depth Technical Guide to Cyclooctyne Ring Strain and Reactivity Principles
An In-Depth Technical Guide to Cyclooctyne Ring Strain and Reactivity Principles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core principles governing the reactivity of cyclooctyne, a cornerstone of bioorthogonal chemistry. We will delve into the quantitative aspects of its inherent ring strain and explore its application in key chemical transformations, including Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), and Diels-Alder reactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing cyclooctyne-based tools in their work.
The Principle of Ring Strain in Cyclooctyne
Cyclooctyne is the smallest cyclic alkyne that can be isolated and stored under standard conditions. Its unique reactivity stems from the significant deviation of its C-C≡C bond angles from the ideal 180° of a linear alkyne. This deviation induces substantial ring strain, which is the primary driving force for its participation in a variety of rapid, catalyst-free cycloaddition reactions.[1] The release of this strain energy upon reaction significantly lowers the activation energy of these transformations, allowing them to proceed efficiently under physiological conditions.[1]
The strain energy of cyclooctyne and its derivatives can be quantified both computationally and experimentally. These values are crucial for understanding and predicting the reactivity of different cyclooctyne-based reagents.
Quantitative Data: Ring Strain Energies
The table below summarizes the calculated ring strain energies (SE) for cyclooctyne and some of its derivatives. These values provide a quantitative measure of the inherent instability of the cyclic alkyne and correlate with its reactivity in strain-promoted reactions.
| Cycloalkyne Derivative | Ring Strain Energy (kcal/mol) | Reference(s) |
| Cyclooctyne | ~18 | [1] |
| Cycloheptyne | 25.4 | [2][3] |
| Cyclohexyne | 40.1 | [2][3] |
| Cyclopentyne | 48.4 | [2][3] |
| 3,3-Difluorocyclooctyne (DIFO) | 17.3 | [2][3] |
| 3,4-Monobenzocyclooctyne (3,4-MOBO) | 15.0 | [4] |
| 4,5-Monobenzocyclooctyne (4,5-MOBO) | 17.0 | [4] |
| 5,6-Monobenzocyclooctyne (5,6-MOBO) | 15.5 | [4] |
Reactivity Principles and Key Reactions
The high ring strain of cyclooctynes makes them exceptionally reactive dipolarophiles and dienophiles in various cycloaddition reactions. These reactions are highly valued in chemical biology and drug development for their bioorthogonality, meaning they proceed with high selectivity in complex biological environments without interfering with native biochemical processes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of bioorthogonal chemistry, involving the [3+2] cycloaddition of a cyclooctyne with an azide to form a stable triazole linkage. This reaction is exceptionally clean and efficient, proceeding without the need for the cytotoxic copper catalysts required for the conventional azide-alkyne "click" reaction.
The kinetics of SPAAC reactions are typically second-order, and the rate is highly dependent on the specific cyclooctyne derivative used. The table below presents a comparison of second-order rate constants (k) for the reaction of various cyclooctynes with benzyl azide, a standard reference azide.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 | [5] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | [5] |
| Bicyclononyne | BCN | ~0.06 - 0.1 | [5] |
| Biarylazacyclooctynone | BARAC | ~0.9 | [6] |
| Difluorinated cyclooctyne | DIFO | 0.076 | [7] |
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
SPANC is another powerful bioorthogonal reaction that involves the [3+2] cycloaddition of a cyclooctyne with a nitrone to form an isoxazoline. In some cases, SPANC reactions exhibit even faster kinetics than SPAAC, offering a valuable alternative for rapid labeling applications.
The reaction rates of SPANC are also second-order and are influenced by the structure of both the cyclooctyne and the nitrone. The following table provides kinetic data for the reaction of various cyclooctynes with different nitrones.
| Cyclooctyne Derivative | Nitrone Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctynol | C-Phenyl-N-methylnitrone | 1.3 x 10⁻² | |
| Dibenzocyclooctynol | C-(2-Phenylethyl)-N-methylnitrone | 3.2 x 10⁻² | |
| Dibenzocyclooctynol | C-Phenyl-N-phenylnitrone | >0.2 | |
| Dibenzocyclooctynol | C-(Ethoxycarbonyl)-N-methylnitrone | 3.9 | |
| Dibenzocyclooctynol | C-(N-Benzylcarbamoyl)-N-methylnitrone | 2.2 | |
| Bicyclo[6.1.0]nonyne (BCN) | Cyclic Nitrones | up to 1.49 | [8] |
| Biarylazacyclooctynone (BARAC) | Cyclic Nitrone | 47.3 |
Diels-Alder Reactions
Cyclooctynes can also act as potent dienophiles in [4+2] Diels-Alder cycloadditions. These reactions are particularly rapid with electron-deficient dienes, such as tetrazines, in what is known as an inverse-electron-demand Diels-Alder reaction. This class of reactions offers some of the fastest bioorthogonal ligation kinetics currently known.
Kinetic data for Diels-Alder reactions involving cyclooctynes are less abundant in the literature compared to SPAAC and SPANC. However, some rate constants have been reported, particularly for reactions with tetrazines.
| Cyclooctyne Derivative | Diene Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN) amino acid | Tetrazine derivative 13 | 437 ± 13 | [4][5] |
| Bicyclo[6.1.0]nonyne (BCN) amino acid | Tetrazine derivative 14 | 1.45 ± 0.05 | [4][5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of cyclooctyne reactivity.
Protocol for Determining SPAAC Reaction Kinetics via ¹H NMR Spectroscopy
This protocol outlines a general procedure for determining the second-order rate constant of a SPAAC reaction by monitoring the reaction progress using ¹H NMR spectroscopy.
Materials:
-
Cyclooctyne derivative
-
Azide reactant (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent at known concentrations.
-
In an NMR tube, combine the stock solution of the azide and the internal standard.
-
Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the cyclooctyne stock solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic peak of the cyclooctyne and the signal of the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.
-
Assuming pseudo-first-order conditions (i.e., [Azide]₀ >> [Cyclooctyne]₀), plot the natural logarithm of the cyclooctyne concentration versus time.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the azide in excess (k = k' / [Azide]₀).
-
Protocol for Diels-Alder Reaction of Cyclooctyne and Kinetic Monitoring
This protocol provides a general framework for conducting a Diels-Alder reaction with a cyclooctyne and monitoring its kinetics.
Materials:
-
Cyclooctyne derivative (e.g., BCN)
-
Diene (e.g., a tetrazine derivative)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Analytical instrument for monitoring (e.g., NMR spectrometer or UV-Vis spectrophotometer)
Procedure:
-
Reaction Setup:
-
Dissolve the diene in the chosen solvent in the reaction vessel.
-
If using an NMR for monitoring, prepare the sample as described in the SPAAC protocol. If using UV-Vis, use a cuvette.
-
-
Reaction Initiation and Monitoring:
-
Add the cyclooctyne solution to the diene solution to start the reaction.
-
Begin monitoring the reaction immediately. For NMR, acquire spectra at regular intervals. For UV-Vis, monitor the disappearance of the diene's characteristic absorbance.
-
-
Data Analysis:
-
Similar to the SPAAC protocol, determine the change in concentration of one of the reactants over time.
-
Calculate the second-order rate constant using the appropriate integrated rate law.
-
Applications in Drug Development and Research
The unique reactivity of cyclooctynes has made them invaluable tools in various areas of research and drug development, including cellular imaging and the construction of antibody-drug conjugates (ADCs).
Cellular Imaging
Cyclooctyne derivatives can be conjugated to fluorophores to create probes for imaging biomolecules that have been metabolically labeled with azides. This allows for the visualization of biological processes in living cells with high specificity.
Antibody-Drug Conjugate (ADC) Development
SPAAC is increasingly being used for the site-specific conjugation of cytotoxic drugs to antibodies. This approach allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to improved therapeutic efficacy and safety profiles.
Conclusion
The inherent ring strain of cyclooctyne is the cornerstone of its remarkable reactivity in bioorthogonal chemistry. The ability to undergo rapid and specific cycloaddition reactions without the need for catalysts has positioned cyclooctyne and its derivatives as indispensable tools for chemical biologists and drug development professionals. A thorough understanding of the quantitative principles of ring strain and reactivity, as outlined in this guide, is essential for the rational design and successful application of these powerful chemical probes and conjugation handles. As research in this field continues, we can anticipate the development of new cyclooctyne derivatives with even more finely tuned properties, further expanding the horizons of bioorthogonal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bicyclo[6.1.0]nonyne and tetrazine amino acids for Diels–Alder reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08136G [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Collection - Ring Strain Energy in the Cyclooctyl System. The Effect of Strain Energy on [3 + 2] Cycloaddition Reactions with Azides - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
